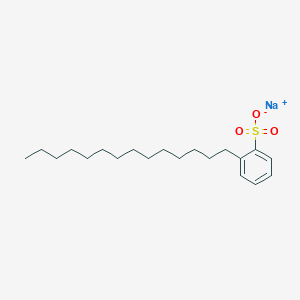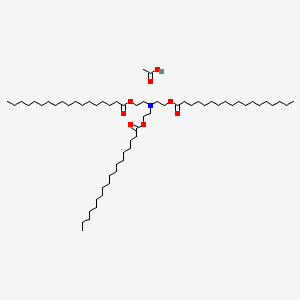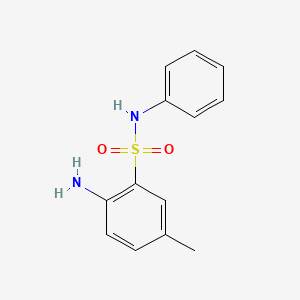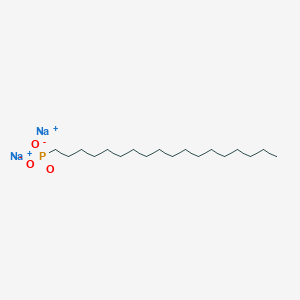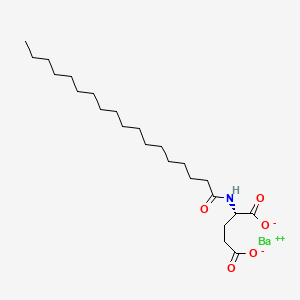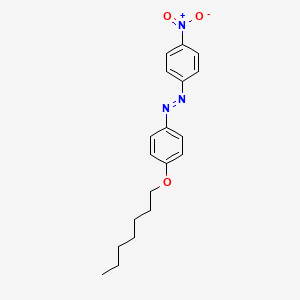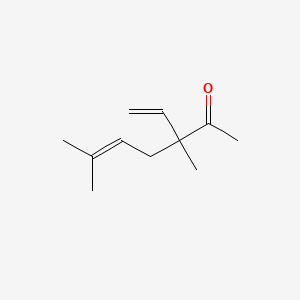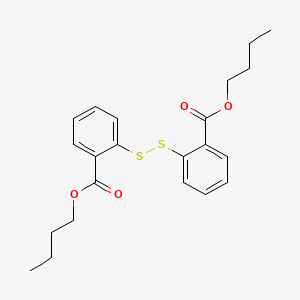
Dibutyl 2,2'-dithiobisbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl 2,2’-dithiobisbenzoate is an organic compound with the molecular formula C22H26O4S2. It is known for its unique chemical structure, which includes two benzoate groups linked by a disulfide bond. This compound is used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutyl 2,2’-dithiobisbenzoate can be synthesized through a reaction involving benzoic acid and butyl alcohol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of dibutyl 2,2’-dithiobisbenzoate often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl 2,2’-dithiobisbenzoate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Dibutyl 2,2’-dithiobisbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as a plasticizer and in the production of rubber and other polymers.
Wirkmechanismus
The mechanism of action of dibutyl 2,2’-dithiobisbenzoate involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, allowing it to act as a redox mediator. This property is crucial in its role as an antioxidant and in its interactions with biological molecules. The compound can modulate oxidative stress and influence various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyl phthalate: Another plasticizer with similar applications but different chemical structure.
2,2’-Dithiobis(benzothiazole): Shares the disulfide linkage but has different functional groups and applications.
Dibenzyl disulfide: Similar disulfide bond but different ester groups.
Uniqueness
Dibutyl 2,2’-dithiobisbenzoate is unique due to its specific combination of ester and disulfide functionalities, which confer distinct chemical reactivity and applications. Its ability to undergo redox reactions and its role as a stabilizer in polymers set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
39264-02-3 |
|---|---|
Molekularformel |
C22H26O4S2 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
butyl 2-[(2-butoxycarbonylphenyl)disulfanyl]benzoate |
InChI |
InChI=1S/C22H26O4S2/c1-3-5-15-25-21(23)17-11-7-9-13-19(17)27-28-20-14-10-8-12-18(20)22(24)26-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
InChI-Schlüssel |
DYLHXXARSCWPOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


